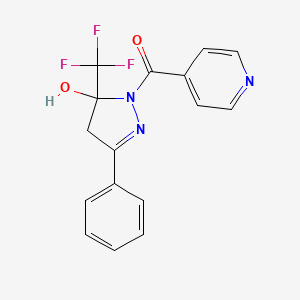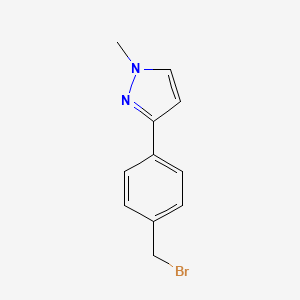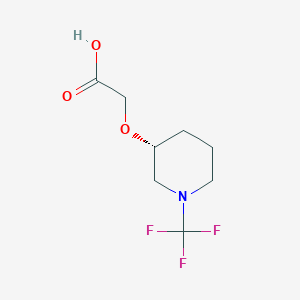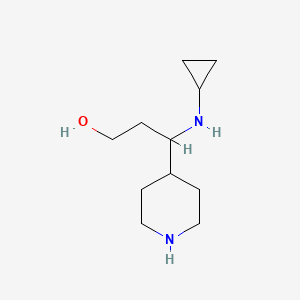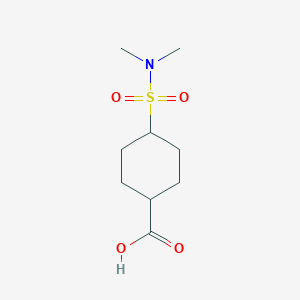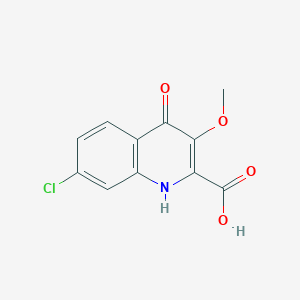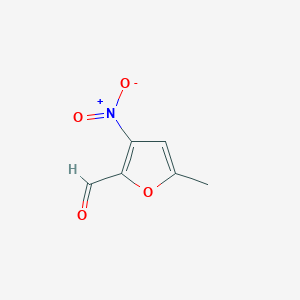
5-Methyl-3-nitro-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxaldehyde, 5-methyl-3-nitro- is an organic compound with the molecular formula C6H5NO4 It is a derivative of furfural, where the furan ring is substituted with a methyl group at the 5-position and a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-furancarboxaldehyde, 5-methyl-3-nitro- typically involves the nitration of 5-methylfurfural. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production methods for 2-furancarboxaldehyde, 5-methyl-3-nitro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxaldehyde, 5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-methyl-3-nitro-2-furancarboxylic acid
Reduction: 5-methyl-3-amino-2-furancarboxaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Furancarboxaldehyde, 5-methyl-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-furancarboxaldehyde, 5-methyl-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxaldehyde, 5-methyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Furancarboxaldehyde, 5-nitro-: Lacks the methyl group, which affects its physical and chemical properties.
Furfural: The parent compound without any substituents, used widely in the chemical industry
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and biological activities .
Propriétés
Formule moléculaire |
C6H5NO4 |
|---|---|
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
5-methyl-3-nitrofuran-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO4/c1-4-2-5(7(9)10)6(3-8)11-4/h2-3H,1H3 |
Clé InChI |
BQWXUQOVTVWAKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


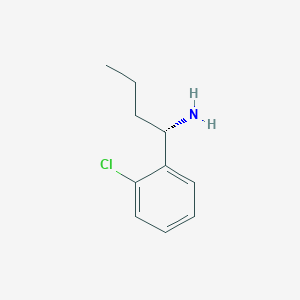

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
